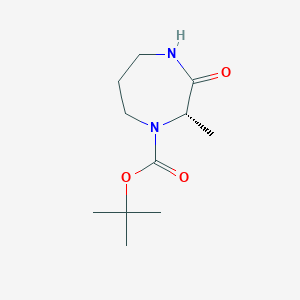
(S)-4-Boc-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Boc-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Boc-3-methyl-1,4-diazepan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-1,4-diazepan-2-one.
Protection: The amine group of the precursor is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Boc-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile.
Reduction: LiAlH4, sodium borohydride (NaBH4); reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like TEA or pyridine.
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted diazepanones
Applications De Recherche Scientifique
(S)-4-Boc-3-methyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-Boc-3-methyl-1,4-diazepan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
- (S)-3-methyl-1,4-diazepan-2-one
- ®-4-Boc-3-methyl-1,4-diazepan-2-one
- (S)-4-Boc-3-ethyl-1,4-diazepan-2-one
Comparison:
(S)-3-methyl-1,4-diazepan-2-one: Lacks the Boc protecting group, making it more reactive in certain conditions.
®-4-Boc-3-methyl-1,4-diazepan-2-one: The enantiomer of (S)-4-Boc-3-methyl-1,4-diazepan-2-one, with different stereochemistry and potentially different biological activity.
(S)-4-Boc-3-ethyl-1,4-diazepan-2-one: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Clé InChI |
FDPLTIXQKBILOA-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


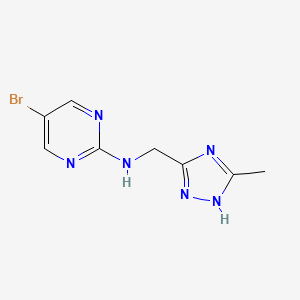
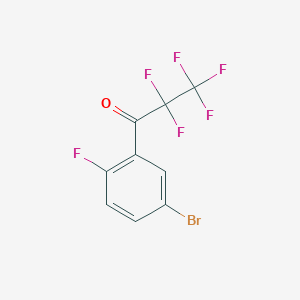
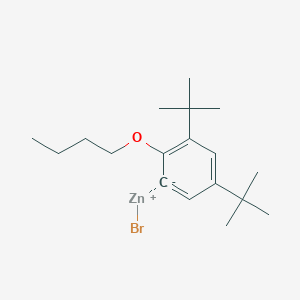
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
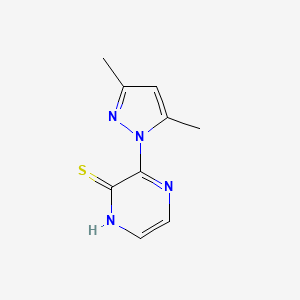
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
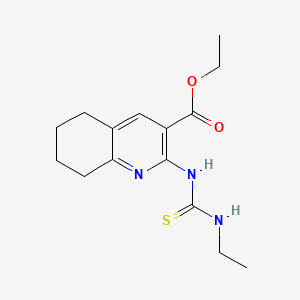
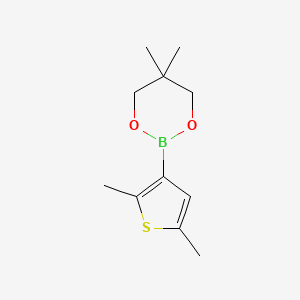

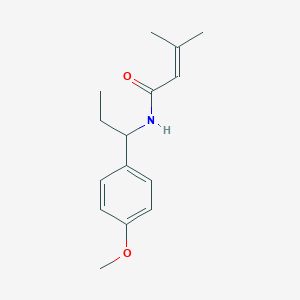
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
